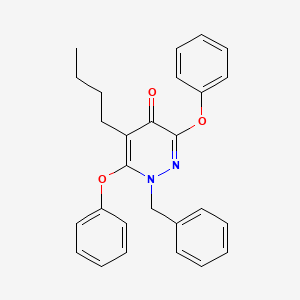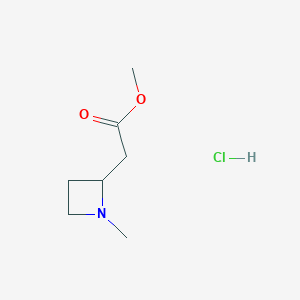![molecular formula C21H19N5O B12926759 N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide CAS No. 920314-81-4](/img/structure/B12926759.png)
N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Aminomethylation: The indazole core is then subjected to aminomethylation using formaldehyde and a primary amine, such as 2-aminophenylamine, under basic conditions.
Coupling Reaction: The aminomethylated indazole is coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or indazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
Similar Compounds
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-hydroxyphenyl)benzamide
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-methylphenyl)benzamide
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-chlorophenyl)benzamide
Uniqueness
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide is unique due to its specific substitution pattern and the presence of both indazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
920314-81-4 |
|---|---|
分子式 |
C21H19N5O |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-[(1H-indazol-3-ylamino)methyl]benzamide |
InChI |
InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-23-20-16-5-1-3-7-18(16)25-26-20/h1-12H,13,22H2,(H,24,27)(H2,23,25,26) |
InChI 键 |
VETKJMDGFXRTDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2)NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


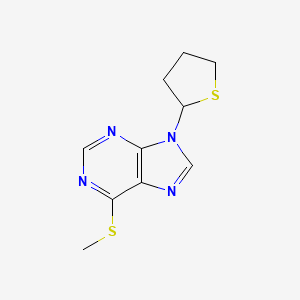
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
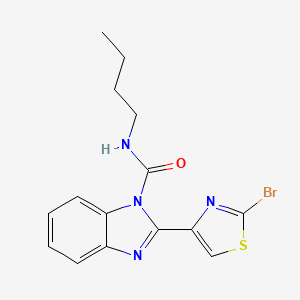


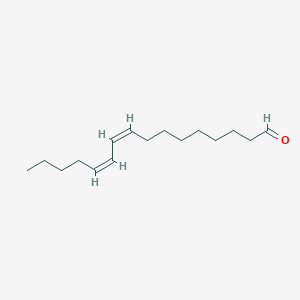
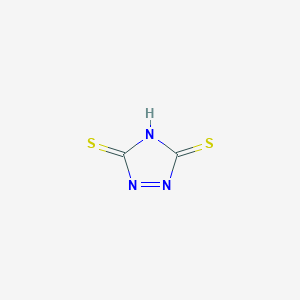
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)

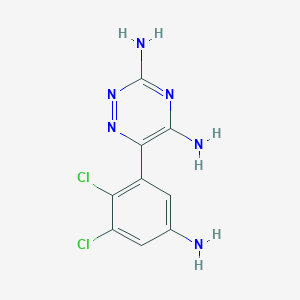
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
